Acetone O-pentafluorophenylmethyl-oxime
Overview
Description
Acetone O-pentafluorophenylmethyl-oxime is a chemical compound with the molecular formula C10H8F5NO and a molecular weight of 253.17 g/mol. It is known for its unique structural features, including a pentafluorophenyl group attached to an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetone O-pentafluorophenylmethyl-oxime typically involves the reaction of acetone with pentafluorophenylmethyl hydroxylamine. The reaction is usually carried out under acidic conditions to facilitate the formation of the oxime group. The process may require the use of a catalyst to enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Acetone O-pentafluorophenylmethyl-oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Acetone O-pentafluorophenylmethyl-oxime has found applications in several scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetone O-pentafluorophenylmethyl-oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a nucleophile, facilitating reactions with electrophilic centers in target molecules. The pentafluorophenyl group enhances the compound's stability and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Acetone oxime
Pentafluorophenylmethyl hydroxylamine
Other fluorinated oximes
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Properties
IUPAC Name |
N-[(2,3,4,5,6-pentafluorophenyl)methoxy]propan-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO/c1-4(2)16-17-3-5-6(11)8(13)10(15)9(14)7(5)12/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIFNTQMBOCKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=C(C(=C(C(=C1F)F)F)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345204 | |
Record name | Acetone O-pentafluorophenylmethyl-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899828-53-6 | |
Record name | Acetone O-pentafluorophenylmethyl-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetone O-pentafluorophenylmethyl-oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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